2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine
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Overview
Description
2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine is a chemical compound with a unique structure that combines a methoxyphenyl group with a nitropyrimidinylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine typically involves the reaction of 3-methoxyaniline with 5-nitropyrimidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyphenyl)-5-nitropyrimidin-4-amine.
Reduction: Formation of 2-(3-Methoxyphenyl)-5-aminopyrimidin-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-5-aminopyrimidin-4-amine
- 2-(3-Hydroxyphenyl)-5-nitropyrimidin-4-amine
- 2-(3-Methoxyphenyl)-4,6-diaminopyrimidine
Uniqueness
2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a methoxy group and a nitro group allows for diverse chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
848899-82-1 |
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Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C11H10N4O3/c1-18-8-4-2-3-7(5-8)11-13-6-9(15(16)17)10(12)14-11/h2-6H,1H3,(H2,12,13,14) |
InChI Key |
YUDYNGDJCQCOJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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